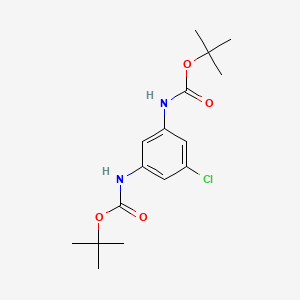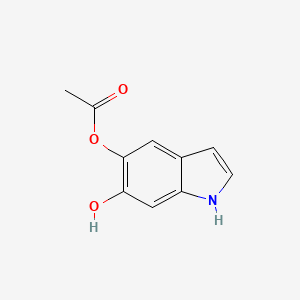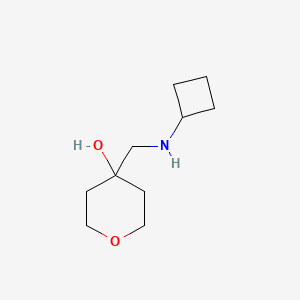![molecular formula C15H17N5OSi B12938045 Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]- CAS No. 60855-35-8](/img/structure/B12938045.png)
Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide: is an organic compound that combines a purine derivative with a benzamide group The trimethylsilyl group attached to the purine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide typically involves the reaction of 9H-purine-6-amine with trimethylsilyl chloride to introduce the trimethylsilyl group. This is followed by the acylation of the resulting intermediate with benzoyl chloride to form the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods: In an industrial setting, the production of N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzamide group, converting it to the corresponding amine.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used to replace the trimethylsilyl group under mild conditions.
Major Products Formed:
Oxidation: Oxidized purine derivatives.
Reduction: Amino derivatives of the benzamide group.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with enzymes and receptors. It serves as a model compound for investigating the biochemical pathways involving purine nucleotides.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting purine-related metabolic pathways. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer effects.
Industry: In the industrial sector, N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in high-performance polymers and coatings.
作用机制
The mechanism of action of N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with purine-binding proteins, modulating their activity and influencing various biochemical pathways.
相似化合物的比较
N-(Trimethylsilylmethyl)benzylamine: Another compound with a trimethylsilyl group, used in organic synthesis.
N-Benzyl-N-(trimethylsilyl)methylamine: Similar structure but with different functional groups, used in chemical research.
N-(Trimethylsilyl)benzamide: Lacks the purine ring, used in different synthetic applications.
Uniqueness: N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide is unique due to the presence of both a purine ring and a benzamide group, combined with a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
60855-35-8 |
|---|---|
分子式 |
C15H17N5OSi |
分子量 |
311.41 g/mol |
IUPAC 名称 |
N-(9-trimethylsilylpurin-6-yl)benzamide |
InChI |
InChI=1S/C15H17N5OSi/c1-22(2,3)20-10-18-12-13(16-9-17-14(12)20)19-15(21)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,17,19,21) |
InChI 键 |
LAXGCXHUFWQQEV-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate](/img/structure/B12937972.png)

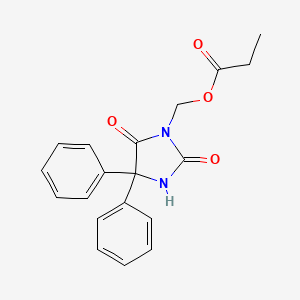
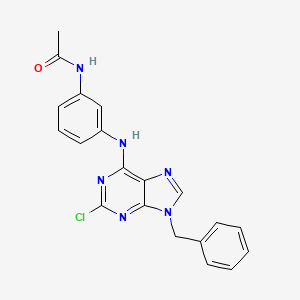
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12937989.png)
![3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12937991.png)


![2-Chloro-3-methyl-4-((1R,3R,5R)-2,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12938006.png)
